![molecular formula C14H11Cl2NO2 B5704156 2,5-dichloro-N-(3-methoxyphenyl)benzamide CAS No. 5732-07-0](/img/structure/B5704156.png)
2,5-dichloro-N-(3-methoxyphenyl)benzamide
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Overview
Description
2,5-dichloro-N-(3-methoxyphenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is available in various forms, including tablets, capsules, injections, and gels. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of pain and inflammation in the body, and their inhibition leads to the reduction of these symptoms. Diclofenac is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and physiological effects:
Diclofenac has been shown to have various biochemical and physiological effects on the body, including the inhibition of platelet aggregation, the reduction of inflammation, and the modulation of oxidative stress. It has also been shown to have analgesic and antipyretic effects, as well as effects on the immune system and the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in lab experiments, including its well-established pharmacological profile, its availability in various forms, and its relatively low cost. However, it also has several limitations, including its potential for toxicity and its non-specific effects on COX enzymes, which may interfere with other pathways in the body.
Future Directions
There are several future directions for research on 2,5-dichloro-N-(3-methoxyphenyl)benzamide, including the development of more selective COX inhibitors, the investigation of its potential use in cancer treatment, and the exploration of its effects on other systems in the body, such as the nervous system and the endocrine system. Additionally, further research is needed to understand the potential risks and benefits of 2,5-dichloro-N-(3-methoxyphenyl)benzamide use in different populations, particularly in those with pre-existing medical conditions.
Synthesis Methods
Diclofenac can be synthesized by various methods, including the reaction of 2,5-dichlorobenzoic acid with 3-methoxyaniline in the presence of thionyl chloride, followed by the reaction with ammonia to form the amide. Another method involves the reaction of 2,5-dichlorobenzoic acid with 3-methoxyaniline and acetic anhydride in the presence of a catalyst to form the ester, which is then hydrolyzed to form the amide.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic effects on various conditions, including arthritis, migraine, menstrual pain, and postoperative pain. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2,5-dichloro-N-(3-methoxyphenyl)benzamide has been studied for its effects on the cardiovascular system, as it has been shown to reduce the risk of heart attack and stroke in certain populations.
properties
IUPAC Name |
2,5-dichloro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETFLVHJXLOIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357836 |
Source
|
Record name | 2,5-dichloro-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-methoxyphenyl)benzamide | |
CAS RN |
5732-07-0 |
Source
|
Record name | 2,5-dichloro-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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